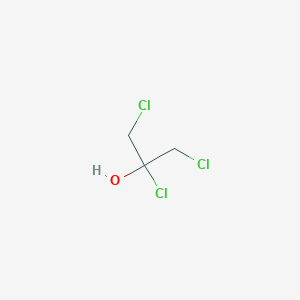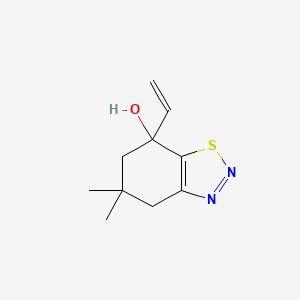![molecular formula C9H18N2O2 B14286813 N-Acetyl-N-[3-(dimethylamino)propyl]acetamide CAS No. 138848-20-1](/img/structure/B14286813.png)
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is an organic compound with the molecular formula C7H16N2O. It is a type of amide, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between 3-(dimethylamino)-1-propylamine and acetic anhydride. The reaction typically requires a catalyst, such as lead acetate, to increase the reaction rate and yield. The reaction is carried out under solvent-free conditions to minimize environmental impact .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acids to avoid the competing acid-base reaction. Esters are less toxic and cheaper, making them a preferred choice for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Hydroxyl derivatives
Substitution: Substituted amides
Applications De Recherche Scientifique
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Functions as a sodium channel blocker, making it useful in neurobiological studies.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate ion channels.
Industry: Utilized in the production of polyurethane foams with improved physical properties.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-[3-(dimethylamino)propyl]acetamide involves its interaction with sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, affecting cellular excitability and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(dimethylamino)propyl]acetamide
- N-[3-(dimethylamino)propyl]acrylamide
Uniqueness
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is unique due to its dual acetyl groups, which enhance its stability and reactivity compared to similar compounds. This structural feature also contributes to its effectiveness as a sodium channel blocker .
Propriétés
Numéro CAS |
138848-20-1 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-acetyl-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11(9(2)13)7-5-6-10(3)4/h5-7H2,1-4H3 |
Clé InChI |
SPTKDZHOOMJGAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCCN(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


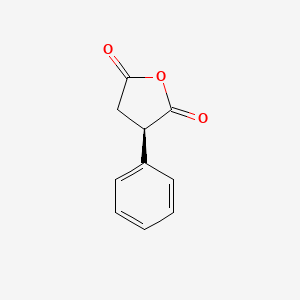

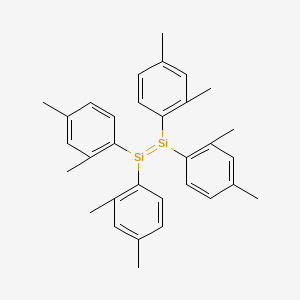
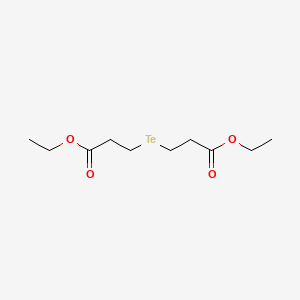
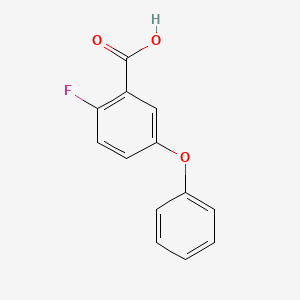


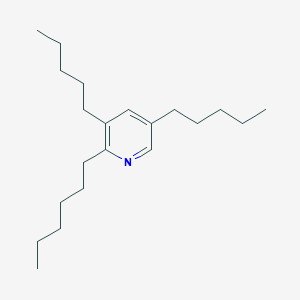
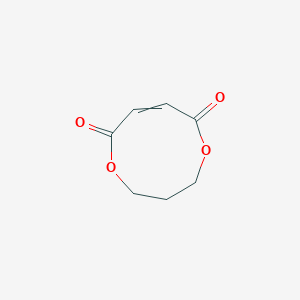
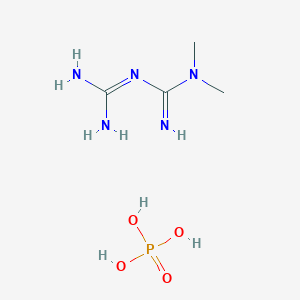
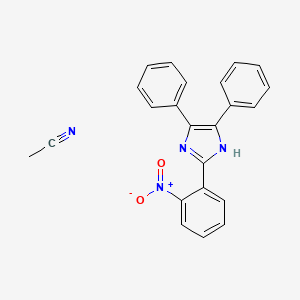
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
